molecular formula C5H5IN2O2 B13997402 5-(iodomethyl)-1H-pyrimidine-2,4-dione CAS No. 4874-38-8

5-(iodomethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B13997402
CAS No.: 4874-38-8
M. Wt: 252.01 g/mol
InChI Key: CQYQXRYCQXAYRX-UHFFFAOYSA-N
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Description

5-(iodomethyl)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodomethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(iodomethyl)-1H-pyrimidine-2,4-dione typically involves the iodination of a precursor pyrimidine compound. One common method is the reaction of a 5-methylpyrimidine-2,4-dione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(iodomethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate, manganese dioxide, periodic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonium acetate, thiourea, potassium cyanide.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Methyl derivatives.

    Substitution: Amino, thiol, or cyano derivatives.

Mechanism of Action

The mechanism of action of 5-(iodomethyl)-1H-pyrimidine-2,4-dione involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of nucleic acid function. The compound may target specific molecular pathways involved in cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1H-pyrimidine-2,4-dione
  • 5-(bromomethyl)-1H-pyrimidine-2,4-dione
  • 5-(fluoromethyl)-1H-pyrimidine-2,4-dione

Uniqueness

5-(iodomethyl)-1H-pyrimidine-2,4-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halomethyl analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions and potentially more effective in biological applications .

Properties

IUPAC Name

5-(iodomethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYQXRYCQXAYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326513
Record name 5-iodomethyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-38-8
Record name NSC529484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-iodomethyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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